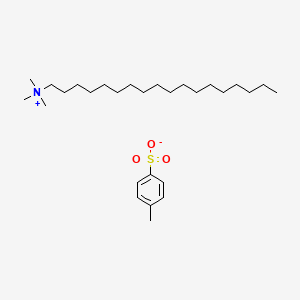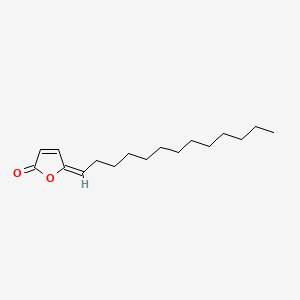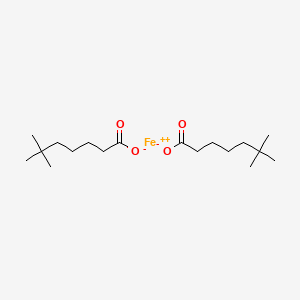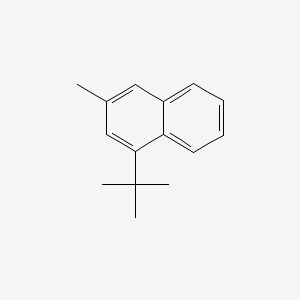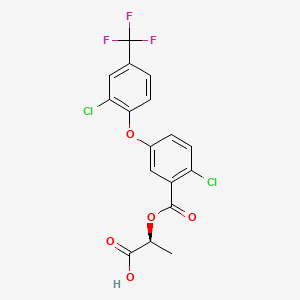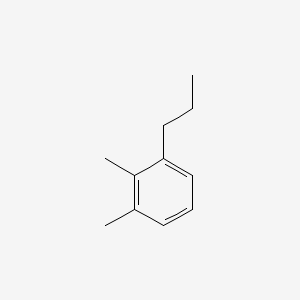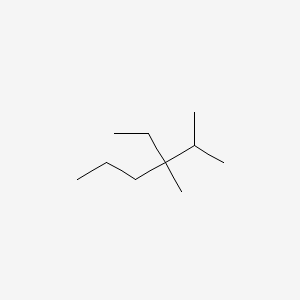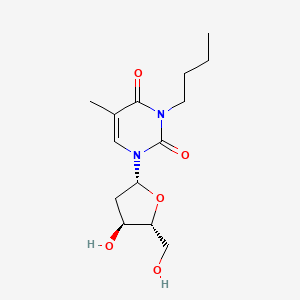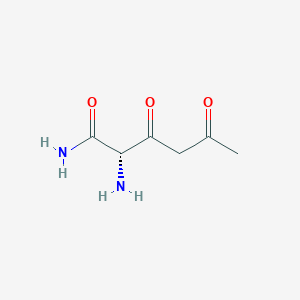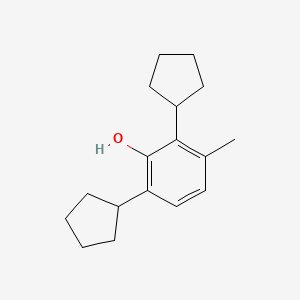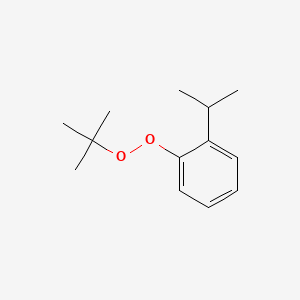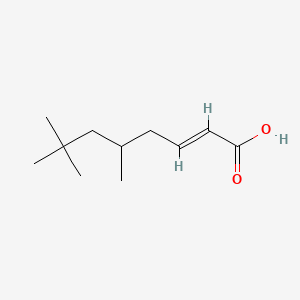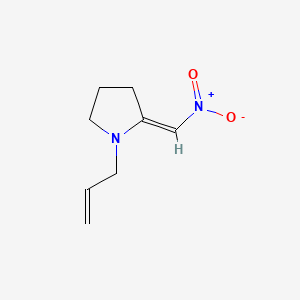
1-(Allyl)-2-(nitromethylene)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyl)-2-(nitromethylene)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group and a nitromethylene group attached to the pyrrolidine ring. Pyrrolidines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Métodos De Preparación
The synthesis of 1-(Allyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the allyl group . Another approach is the nickel-catalyzed allyl–allyl coupling reaction between 1,3-dienes and allylboronates . These methods offer excellent regioselectivity and functional group tolerance, making them suitable for the efficient preparation of this compound.
Análisis De Reacciones Químicas
1-(Allyl)-2-(nitromethylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitromethylene group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Coupling Reactions: The allyl group can participate in coupling reactions, such as the nickel-catalyzed allyl–allyl coupling.
These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Allyl)-2-(nitromethylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(Allyl)-2-(nitromethylene)pyrrolidine involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity in medicinal research .
Comparación Con Compuestos Similares
1-(Allyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group attached to the nitrogen atom.
N-Allylpyrrolidine: A pyrrolidine derivative with an allyl group attached to the nitrogen atom.
2-Nitromethylene-1-pyrrolidine: A pyrrolidine derivative with a nitromethylene group attached to the ring.
The uniqueness of this compound lies in the combination of the allyl and nitromethylene groups, which impart distinct chemical and physical properties to the compound .
Propiedades
Número CAS |
40990-27-0 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(2E)-2-(nitromethylidene)-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H12N2O2/c1-2-5-9-6-3-4-8(9)7-10(11)12/h2,7H,1,3-6H2/b8-7+ |
Clave InChI |
LWWSULAJWWHYIC-BQYQJAHWSA-N |
SMILES isomérico |
C=CCN\1CCC/C1=C\[N+](=O)[O-] |
SMILES canónico |
C=CCN1CCCC1=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


